molecular formula C26H27NO4 B393757 Ethyl 4-(2-(benzyloxy)phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-(2-(benzyloxy)phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B393757
M. Wt: 417.5 g/mol
InChI Key: JKHXUIURPVCNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS# 299451-75-5) is a polyhydroquinoline derivative with a benzyloxy-substituted phenyl ring at position 4 of the hexahydroquinoline core. Its molecular formula is C₂₆H₂₇NO₄, and it has a molecular weight of 417.5 g/mol. The compound is synthesized via Hantzsch condensation, a method widely employed for polyhydroquinoline derivatives .

Properties

Molecular Formula

C26H27NO4

Molecular Weight

417.5 g/mol

IUPAC Name

ethyl 2-methyl-5-oxo-4-(2-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C26H27NO4/c1-3-30-26(29)23-17(2)27-20-13-9-14-21(28)25(20)24(23)19-12-7-8-15-22(19)31-16-18-10-5-4-6-11-18/h4-8,10-12,15,24,27H,3,9,13-14,16H2,1-2H3

InChI Key

JKHXUIURPVCNQK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)CCC2)C

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3OCC4=CC=CC=C4)C(=O)CCC2)C

Origin of Product

United States

Biological Activity

Ethyl 4-(2-(benzyloxy)phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 299451-75-5), also known as WAY-296697, is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings regarding its pharmacological properties and mechanisms of action.

  • Molecular Formula : C26H27NO4
  • Molecular Weight : 417.5 g/mol
  • CAS Number : 299451-75-5

Research indicates that compounds structurally related to ethyl 4-(2-(benzyloxy)phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives exhibit significant interactions with various biological targets. Notably:

  • Monoamine Oxidase Inhibition : Some derivatives demonstrate potent inhibitory activity against monoamine oxidase B (MAO-B), which is crucial in the metabolism of neurotransmitters. For instance, a related compound showed an IC50 value of 0.062 µM against MAO-B, indicating strong potential for neuroprotective applications in conditions like Parkinson's disease .
  • Antioxidant Activity : Compounds in this class have also been evaluated for their antioxidant properties. For example, the representative compound exhibited an oxygen radical absorbance capacity (ORAC) equivalent to 2.27 Trolox units, suggesting significant antioxidant potential .
  • Neuroprotective Effects : The neuroprotective capabilities are attributed to the ability to mitigate oxidative stress and inflammation within neuronal cells .

In Vitro Studies

A series of in vitro studies were conducted to evaluate the biological activity of ethyl 4-(2-(benzyloxy)phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives:

Activity Type Measured Effect IC50 Value (µM)
MAO-B InhibitionPotent inhibition0.062
Antioxidant ActivityORAC value2.27
NeuroprotectionReduction in neuronal apoptosisSignificant effect

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the benzyloxy and quinoline moieties significantly affect biological activity. The presence of the benzyloxy group enhances lipophilicity and potentially improves blood-brain barrier (BBB) permeability .

Case Study on Neurodegenerative Disease

In a study focused on neurodegenerative diseases, researchers synthesized various derivatives to assess their effects on neuronal cell viability under oxidative stress conditions. The results demonstrated that compounds with similar structural features to ethyl 4-(2-(benzyloxy)phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline effectively reduced cell death by up to 75% when exposed to hydrogen peroxide-induced stress .

Clinical Relevance

Given its potent MAO-B inhibition and antioxidant properties, ethyl 4-(2-(benzyloxy)phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline is being explored as a candidate for further development in treating Parkinson's disease and other neurodegenerative disorders. Its dual action as both an MAO-B inhibitor and an antioxidant positions it as a promising therapeutic agent.

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

Ethyl 4-(2-(benzyloxy)phenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has also been investigated for its anticancer properties. In vitro studies demonstrate its ability to inhibit the proliferation of cancer cell lines without significant cytotoxic effects on normal cells. This selectivity suggests a promising therapeutic window for the compound in cancer treatment.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various functional groups. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Antimicrobial Studies

In a study assessing the antimicrobial efficacy of various quinoline derivatives, this compound demonstrated significant inhibitory effects against common pathogens. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an alternative therapeutic agent.

Anticancer Activity

Another significant research effort focused on the anticancer properties of this compound. In vitro assays revealed that it effectively inhibited the proliferation of cancer cell lines at concentrations that did not exhibit cytotoxic effects on normal cells. This selectivity suggests a promising therapeutic window for further development.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The hexahydroquinoline scaffold allows diverse substitutions, leading to variations in physicochemical and biological properties. Key analogs include:

Compound Name Substituent (Position) Key Structural Features Reference
Target Compound 2-(Benzyloxy)phenyl (C4) Enhanced lipophilicity, aromatic π-stacking
Ethyl 4-(2-chlorophenyl)-... 2-Chlorophenyl (C4) Electron-withdrawing group, antimicrobial activity
Ethyl 4-(3-hydroxyphenyl)-... 3-Hydroxyphenyl (C4) Polar hydroxyl group, potential H-bonding
Ethyl 4-(4-methoxycarbonylphenyl)-... 4-Methoxycarbonylphenyl (C4) Electron-withdrawing ester, high yield (92%)
Pyridin-3-yl methyl 4-(furan-2-yl)-... (B9) Furan-2-yl (C4) Heterocyclic substituent, P-glycoprotein inhibition
Ethyl 4-(3,4-dimethylphenyl)-... (5h) 3,4-Dimethylphenyl (C4) Steric hindrance, altered solubility

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) improve antimicrobial activity but may reduce solubility .
  • Hydroxyl groups (e.g., 3-hydroxyphenyl) enhance polarity and hydrogen bonding, affecting crystallinity .

Physical Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol) IR Key Peaks (cm⁻¹) Reference
Target Compound Not reported 417.5 Not available
4-Methoxycarbonylphenyl analog 190–191 342.17 1694 (C=O), 1607 (C=C)
3-Hydroxyphenyl analog (5i) 235–236 327.4 3410 (O-H), 1674 (C=O)
5-Bromo-2-hydroxyphenyl analog (5g) Not reported 406.3 3312 (O-H), 1733 (C=O)

Insights :

  • Higher melting points correlate with polar substituents (e.g., hydroxyl groups) due to intermolecular H-bonding .
  • IR spectra confirm carbonyl (1650–1750 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) functionalities .

Preparation Methods

Reaction Conditions

ComponentQuantity (mmol)Role
3,4-Bis(benzyloxy)benzaldehyde5.0Aldehyde substrate
Ethyl acetoacetate5.0β-Ketoester
Dimedone5.0Cyclic diketone
Ammonium acetate10.0Ammonia source
Fe₃O₄-Cys5 wt%Catalyst

The product is purified via crystallization from ethanol, with structural confirmation by IR and ¹H NMR.

Brønsted Acid-Catalyzed Protocol Using [Pyridine-1-SO₃H-2-COOH]Cl

The sulfonic acid-functionalized pyridinium chloride catalyst ([Pyridine-1-SO₃H-2-COOH]Cl) enables rapid synthesis under solvent-free conditions. At 50°C, a mixture of 2-(benzyloxy)benzaldehyde, ethyl acetoacetate, dimedone, and ammonium acetate reacts in 5 minutes, achieving 93% yield.

Key Features

  • Catalyst loading : 7 mol% relative to aldehyde.

  • Workup : The catalyst is dissolved in water post-reaction, while the product precipitates and is filtered.

  • Scope : Tolerates electron-withdrawing (-NO₂, -Cl) and electron-donating (-OCH₃) substituents on aldehydes.

Ionic Liquid-Mediated Green Synthesis

The ionic liquid [H₂-DABCO][HSO₄]₂ catalyzes a four-component reaction in ethanol at room temperature. Combining 2-(benzyloxy)benzaldehyde, malononitrile, ammonium acetate, and dimedone yields 98% product in 5 minutes.

Advantages

  • Eco-friendly : The ionic liquid is recyclable for six cycles.

  • No chromatography : Products are isolated via crystallization.

  • Gram-scale feasibility : Scalable to 10 mmol without yield reduction.

Optimization Data

Catalyst Loading (mg)SolventTime (min)Yield (%)
30EtOH598
20EtOH/H₂O1064
40EtOH598

Copper Nitrate Trihydrate-Catalyzed Thermal Method

Under solvent-free conditions at 80–90°C, copper nitrate trihydrate (Cu(NO₃)₂·3H₂O) catalyzes the reaction of 2-(benzyloxy)benzaldehyde, ethyl acetoacetate, dimedone, and ammonium acetate. The protocol achieves 85% yield in 40 minutes.

Procedure

  • Mix aldehyde (1 mmol), ethyl acetoacetate (1 mmol), dimedone (1 mmol), ammonium acetate (1.2 mmol), and Cu(NO₃)₂·3H₂O (10 mol%).

  • Heat at 90°C until solid formation.

  • Wash with hexane and recrystallize from ethanol.

Comparative Analysis of Preparation Methods

MethodCatalystConditionsTimeYield (%)Eco-Friendliness
Fe₃O₄-Cys MNPFe₃O₄-CysRT, solvent-free25 min88High (reusable)
Brønsted Acid[Pyridine-1-SO₃H-2-COOH]Cl50°C, solvent-free5 min93Moderate
Ionic Liquid[H₂-DABCO][HSO₄]₂RT, ethanol5 min98High (reusable)
Copper NitrateCu(NO₃)₂·3H₂O90°C, solvent-free40 min85Low

Mechanistic Insights

The synthesis follows a Hantzsch-type mechanism:

  • Enamine formation : Ammonium acetate releases NH₃, condensing with ethyl acetoacetate to form an enamine.

  • Knoevenagel adduct : The aldehyde reacts with dimedone, forming an α,β-unsaturated ketone.

  • Cyclization : Michael addition of the enamine to the adduct yields the hexahydroquinoline core.

  • Esterification : Ethyl acetoacetate’s ester group remains intact, finalizing the structure.

Challenges and Optimization Strategies

  • Catalyst cost : Ionic liquids and MNPs reduce long-term expenses through reusability.

  • Byproduct formation : Solvent-free conditions minimize side reactions.

  • Purification : Crystallization from ethanol avoids column chromatography, enhancing practicality .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 4-(2-(benzyloxy)phenyl)-2-methyl-5-oxo-hexahydroquinoline derivatives?

  • Methodological Answer : The synthesis typically involves a multi-step protocol, including:
  • Step 1 : Condensation of substituted benzaldehyde derivatives (e.g., 2-benzyloxybenzaldehyde) with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions (e.g., acetic acid or p-TsOH) to form enamine intermediates.
  • Step 2 : Cyclization with 1,3-dicarbonyl compounds (e.g., dimedone) via Hantzsch-like reactions, often catalyzed by ammonium acetate or deep eutectic solvents (e.g., ).
  • Key Parameters :
ParameterTypical RangeImpact on Yield/Purity
Temperature80–120°CHigher temps favor cyclization but risk decomposition
SolventEthanol, toluene, or solvent-freeSolvent-free conditions improve atom economy
CatalystNH₄OAc, L-proline, or NGPU (natural deep eutectic)Catalysts reduce reaction time (e.g., 2–4 hrs vs. 12 hrs)
  • Purity Optimization : Recrystallization from ethanol or column chromatography (hexane/ethyl acetate) is recommended .

Q. How can researchers characterize the three-dimensional structure of this compound and validate bond geometries?

  • Methodological Answer :
  • X-ray Crystallography : Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or OLEX2 for refinement. For example:
  • Data Collection : Mo/Kα radiation (λ = 0.71073 Å), 100–150 K.
  • Refinement : SHELXL-2018 with full-matrix least-squares on F². Typical R1 values for analogs: 0.05–0.07 .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., quinoline protons at δ 6.8–8.2 ppm; ester carbonyl at ~170 ppm).
  • FT-IR : Confirm carbonyl (1650–1750 cm⁻¹) and ether (C-O stretch at 1200–1250 cm⁻¹) groups .

Advanced Research Questions

Q. What strategies resolve crystallographic data contradictions (e.g., twinning, disorder) in hexahydroquinoline derivatives?

  • Methodological Answer :
  • Twinning : Use the TwinRotMat routine in SHELXL to model twin laws (e.g., two-domain twins with BASF parameters < 0.5).
  • Disordered Solvents/Moieties : Apply PART, SUMP, and EADP constraints. For severe cases, exclude high-angle data (θ > 25°) to reduce noise .
  • Validation Tools : Check Rint (< 0.1), Flack parameter (for chiral centers), and Hirshfeld surface analysis to assess intermolecular interactions .

Q. How can computational methods predict the biological activity of this compound against specific targets (e.g., enzymes, receptors)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., calcium channels, bacterial enzymes).
  • Protocol : Prepare ligand (AM1-BCC charges) and receptor (PDB: 1T3S for Ca²⁺ channels). Grid box size: 20 ų.
  • DFT Studies : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate frontier orbitals (HOMO-LUMO gap ~4.5 eV for analogs) and electrostatic potential maps .

Q. What experimental approaches analyze the impact of substituent modifications (e.g., benzyloxy vs. methoxy) on bioactivity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with substituent variations (e.g., halogenation, methoxy removal) and test via:
  • Antimicrobial Assays : MIC (minimum inhibitory concentration) against S. aureus (e.g., 12.5–50 µg/mL for chlorophenyl analogs ).
  • Enzyme Inhibition : IC₅₀ measurements for acetylcholinesterase (Ellman’s method) or COX-2 (ELISA).
  • Data Interpretation : Correlate logP (from HPLC) with activity; bulky groups (e.g., benzyloxy) often enhance membrane permeability but reduce solubility .

Q. How do solvent polarity and reaction time influence the regioselectivity of cyclization steps?

  • Methodological Answer :
  • Polar Protic Solvents (e.g., EtOH) : Favor enol tautomer formation, leading to higher 1,4-dihydropyridine yields.
  • Nonpolar Solvents (e.g., toluene) : Promote keto-enamine intermediates, increasing hexahydroquinoline selectivity.
  • Kinetic Monitoring : Use TLC (Rf ~0.3 in 3:7 EtOAc/hexane) or in-situ IR to track cyclization completion (~90% conversion at 2 hrs in solvent-free conditions) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity data for structurally similar hexahydroquinolines?

  • Methodological Answer :
  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, MIC values vary 4-fold between S. aureus ATCC 25923 vs. clinical isolates.
  • Structural Artifacts : Verify compound purity (HPLC >95%) and stereochemistry (via NOESY or CD spectroscopy). Impurities (e.g., β-ketoester residues) may skew results .

Tables for Key Parameters

Table 1 : Comparative Crystallographic Data for Hexahydroquinoline Analogs

CompoundSpace GroupR1 ValueKey Interactions (Å)Reference ID
Ethyl 4-(3-hydroxyphenyl) analogP 10.052O–H···O (2.89 Å)
Methyl 4-(4-methoxyphenyl) analogP2₁/c0.063C–H···π (3.12 Å)
Ethyl 4-(4-chlorophenyl) analogC2/c0.049Cl···H–C (3.01 Å)

Table 2 : Solvent Effects on Cyclization Yield

SolventTemp (°C)Time (hrs)Yield (%)Purity (HPLC)
Ethanol8047892
Toluene11038589
Solvent-free12029195

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.